molecular formula C16H16N2O B066430 1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 170229-03-5

1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Cat. No.: B066430
CAS No.: 170229-03-5
M. Wt: 252.31 g/mol
InChI Key: QMZATPDNVWNTGO-UHFFFAOYSA-N
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Description

1-methyl-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound has a unique structure that contributes to its specific pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one typically involves the condensation of 2-amino-5-chlorobenzophenone with methylamine, followed by cyclization and methylation steps. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Produces corresponding carboxylic acids.

    Reduction: Yields the fully reduced benzodiazepine derivative.

    Substitution: Results in halogenated or nitrated derivatives.

Scientific Research Applications

1-methyl-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by modulating the activity of the gamma-aminobutyric acid (GABA) neurotransmitter system. It binds to the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and muscle relaxant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which influences its pharmacokinetic and pharmacodynamic properties. This makes it particularly effective in certain therapeutic applications compared to other benzodiazepines.

Properties

IUPAC Name

1-methyl-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-18-14-10-6-5-9-13(14)16(17-11-15(18)19)12-7-3-2-4-8-12/h2-10,16-17H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZATPDNVWNTGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CNC(C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10410914
Record name AC1NQDJS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10410914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170229-03-5
Record name AC1NQDJS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10410914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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